molecular formula C19H21ClN2O3 B12213827 (2E)-3-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]prop-2-enamide

Cat. No.: B12213827
M. Wt: 360.8 g/mol
InChI Key: PHFFVTAYXMQTMU-VMPITWQZSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a furan ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.

    Introduction of the furan ring: The furan ring is introduced through a coupling reaction with the chlorophenyl intermediate.

    Attachment of the morpholine moiety: The morpholine group is attached via a nucleophilic substitution reaction.

    Formation of the prop-2-enamide linkage: The final step involves the formation of the prop-2-enamide linkage through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The prop-2-enamide linkage can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]prop-2-enamide is unique due to its combination of structural features, including the chlorophenyl, furan, and morpholine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]prop-2-enamide

InChI

InChI=1S/C19H21ClN2O3/c20-16-6-3-15(4-7-16)5-8-19(23)21-14-17(18-2-1-11-25-18)22-9-12-24-13-10-22/h1-8,11,17H,9-10,12-14H2,(H,21,23)/b8-5+

InChI Key

PHFFVTAYXMQTMU-VMPITWQZSA-N

Isomeric SMILES

C1COCCN1C(CNC(=O)/C=C/C2=CC=C(C=C2)Cl)C3=CC=CO3

Canonical SMILES

C1COCCN1C(CNC(=O)C=CC2=CC=C(C=C2)Cl)C3=CC=CO3

Origin of Product

United States

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